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Compound of Interest

Compound Name: AZD0780

Cat. No.: B15616349

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the experimental use of AZD0780,
a potent and orally active small-molecule inhibitor of proprotein convertase subtilisin/kexin type
9 (PCSK?9). The following sections detail its solubility and stability, mechanism of action, and
protocols for both in vitro and in vivo studies.

Solubility of AZD0780

Proper dissolution of AZD0780 is critical for accurate and reproducible experimental results.
The solubility of AZD0780 in common laboratory solvents is summarized below. It is important
to note that for aqueous-based solutions, the use of co-solvents is necessary due to the
compound's low agueous solubility.

Table 1: Solubility of AZD0780 in Common Solvents
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. Concentration
Solvent Solubility Notes
(mM)

Sonication is
recommended to aid
dissolution. Use fresh,

Dimethyl Sulfoxide
83 -247.5 mg/mL 200.28 - 597.23 mM anhydrous DMSO as

(DMSO) - .
it is hygroscopic and
absorbed moisture
can reduce solubility.

Ethanol 7 mg/mL 16.89 mM -

Water Insoluble - -

Table 2: Formulations for In Vivo Oral Administration
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BENGHE

. Concentration
Solubility Notes
Components (mM)

Formulation

Prepare a clear stock
solution in DMSO first,
then add the other

10% DMSO, 40% .
solvents sequentially.

PEG300, 5% Tween- > 2.5 mg/mL >6.03 mM )
) Heating and/or
80, 45% Saline o ]
sonication can aid
dissolution if
precipitation occurs.[1]
Prepare a clear stock
10% DMSO, 90% o _
] solution in DMSO first,
(20% SBE-B-CD in > 2.5 mg/mL =>6.03 mM
] then add the SBE-3-
Saline) )
CD solution.[1]
Prepare a clear stock
10% DMSO, 90% solution in DMSO first,
) > 2.5 mg/mL >6.03 mM )
Corn Oil then add the corn oil.
[1]
0.5% (w/v) Forms a
Carboxymethylcellulos homogeneous
) ) =5 mg/mL > 12.06 mM ) .
e sodium (CMC-Na) in suspension suitable
water for oral gavage.

Stability and Storage of AZD0780

The stability of AZD0780 is crucial for maintaining its biological activity throughout the course of
an experiment.

Table 3: Stability and Storage Recommendations
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Storage o .
Form Stability Period Notes
Temperature

Store in a dry, dark

Solid Powder -20°C 3 years
place.

o Aliquot to avoid
Stock Solution in

-80°C 1 year repeated freeze-thaw
DMSO
cycles.
For shorter-term
-20°C 1 month
storage.
It is recommended to
In Vivo Working prepare fresh working
] Prepare Fresh Use on the same day ] ]
Solution solutions for animal

dosing.[1]

Note on Aqueous Stability: There is limited publicly available data on the stability of AZD0780
in aqueous buffers or cell culture media over extended periods. It is recommended that
researchers perform their own stability assessments in the specific media and conditions of
their experiments, especially for multi-day assays. A general approach to assess stability would
involve incubating AZD0780 in the desired medium at 37°C and quantifying its concentration at

various time points using a suitable analytical method like HPLC.

Mechanism of Action

AZDO0780 is a novel PCSK9 inhibitor with a unique mechanism of action. Unlike monoclonal
antibodies that block the interaction between PCSK9 and the Low-Density Lipoprotein
Receptor (LDLR), AZD0780 binds to a distinct pocket on the C-terminal domain of PCSK9.[2]
[3] This binding does not prevent the initial association of PCSK9 with the LDLR. Instead, it
inhibits the subsequent lysosomal trafficking of the PCSK9-LDLR complex.[1][4] By preventing
the degradation of the LDLR in the lysosome, AZD0780 allows for the recycling of the LDLR
back to the cell surface, leading to increased clearance of LDL-cholesterol (LDL-C) from the

circulation.[4]

© 2025 BenchChem. All rights reserved. 4 /13 Tech Support


https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Small_Molecule_PCSK9_Inhibitors.pdf
https://www.benchchem.com/product/b15616349?utm_src=pdf-body
https://www.benchchem.com/product/b15616349?utm_src=pdf-body
https://www.benchchem.com/product/b15616349?utm_src=pdf-body
https://www.benchchem.com/product/b15616349?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_In_Vitro_LDL_Uptake_Assay_for_Pcsk9_IN_14.pdf
https://acs.digitellinc.com/p/s/azd0780-an-oral-pcsk9-inhibitor-with-a-novel-mode-of-action-for-the-treatment-of-cardiovascular-disease-605247
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Small_Molecule_PCSK9_Inhibitors.pdf
https://www.bioworld.com/articles/712142-azd-0780-lowers-ldl-c-plasma-levels-by-stabilizing-the-pcsk9-c-terminal-domain?v=preview
https://www.benchchem.com/product/b15616349?utm_src=pdf-body
https://www.bioworld.com/articles/712142-azd-0780-lowers-ldl-c-plasma-levels-by-stabilizing-the-pcsk9-c-terminal-domain?v=preview
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15616349?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Hepatocyte

Return to .
cell surface neweing Recycling Vesicle

Inhibited by AZD0780

Extracellular Space

Binding to
AZD0780 ____Qteumualdnmam_w Binding
Internalization Lysosome
Endosome ) ___ ocsiommediated— - -9 QUBIGEN N L)
trafficking
e Binding

Click to download full resolution via product page

Mechanism of action of AZD0780.

Experimental Protocols
In Vitro Protocol: LDL Uptake Assay in HepG2 Cells

This protocol describes how to assess the ability of AZD0780 to rescue PCSK9-mediated
reduction of LDL uptake in the human hepatoma cell line, HepG2.[4]

Materials:

HepG2 cells

Cell culture medium (e.g., DMEM with 10% FBS)

Serum-free cell culture medium

Recombinant human PCSK9

Fluorescently labeled LDL (e.g., Dil-LDL)
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« AZDO0780

e DMSO (for stock solution)

o Phosphate-buffered saline (PBS)

o 96-well, black, clear-bottom plates

e Fluorescence plate reader or microscope

Procedure:

o Cell Seeding:

o Culture HepG2 cells in standard culture medium.

o Seed cells into a 96-well black, clear-bottom plate at a density that will result in a confluent
monolayer after 24 hours.

o Incubate at 37°C in a 5% CO:2 incubator.

e Compound and PCSK9 Treatment:

[¢]

After 24 hours, aspirate the culture medium and wash the cells once with PBS.

o Replace the medium with serum-free medium.

o Prepare working solutions of AZD0780 by diluting a DMSO stock solution in serum-free
medium to the desired final concentrations. Ensure the final DMSO concentration is non-
toxic to the cells (typically < 0.1%).

o Add the AZD0780 working solutions to the appropriate wells.

o Add recombinant human PCSK?9 to the wells to a final concentration known to induce
LDLR degradation (e.g., 10 pg/mL).

o Include appropriate controls: vehicle control (DMSO), PCSK9 only, and a positive control
inhibitor if available.
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o Incubate for 16-24 hours at 37°C in a 5% CO2 incubator.

o LDL Uptake:
o After the incubation period, aspirate the medium.
o Add serum-free medium containing fluorescently labeled LDL to each well.
o Incubate for 4 hours at 37°C in a 5% CO2 incubator to allow for LDL uptake.

e Quantification:

[e]

Aspirate the medium and wash the cells with PBS to remove unbound fluorescent LDL.

o

Add PBS to each well for reading.

[¢]

Measure the fluorescence intensity using a fluorescence plate reader at the appropriate
excitation/emission wavelengths for the fluorescent label.

[¢]

Alternatively, visualize and quantify fluorescence using a fluorescence microscope.
o Data Analysis:
o Subtract the background fluorescence from all readings.

o Normalize the data to the vehicle control (100% LDL uptake) and the PCSK9-only control
(inhibited LDL uptake).

o Plot the concentration-response curve for AZD0780 to determine its ECso.
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In vitro LDL uptake assay workflow.
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In Vivo Protocol: Oral Administration in a
Hypercholesterolemic Mouse Model

This protocol provides a general framework for evaluating the efficacy of AZD0780 in a human
PCSK9 knock-in hypercholesterolemic mouse model.[4]

Materials:

Human PCSK9 knock-in hypercholesterolemic mice

« AZD0780

» Vehicle for oral gavage (e.g., 0.5% CMC-Na in water or one of the formulations from Table 2)

e Oral gavage needles

» Blood collection supplies (e.g., micro-hematocrit tubes)

» Anesthetic for blood collection (if required)

e Centrifuge for plasma separation

e ELISA kits for LDL-C measurement

Procedure:

¢ Acclimatization:

o Acclimate the mice to the housing conditions for at least one week prior to the start of the
study.

o Provide ad libitum access to food and water.

o Formulation Preparation:

o Prepare the AZD0780 formulation for oral administration at the desired concentration
(e.g., for a 15 mg/kg dose).
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o Ensure the formulation is homogeneous (a well-mixed suspension or a clear solution).
e Dosing:
o Randomize mice into treatment and vehicle control groups.

o Administer AZD0780 or vehicle by oral gavage. A reported effective dosing regimen is 15
mg/kg, twice daily.[4]

o The duration of the study can vary depending on the experimental aims.

o Sample Collection:

o Collect blood samples at baseline (prior to the first dose) and at specified time points
throughout the study (e.g., weekly or at the end of the treatment period).

o Collect blood via a suitable method (e.g., tail vein, retro-orbital sinus).

o Process the blood by centrifugation to separate plasma. Store plasma at -80°C until
analysis.

e Analysis:

o Measure LDL-C levels in the plasma samples using a commercially available ELISA kit
according to the manufacturer's instructions.

o Other lipid parameters such as total cholesterol and triglycerides can also be measured.

o Data Analysis:

o Calculate the percent change in LDL-C from baseline for each animal.

o Compare the LDL-C levels between the AZD0780-treated group and the vehicle control
group using appropriate statistical methods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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PCSKO Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
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experimental-use]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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